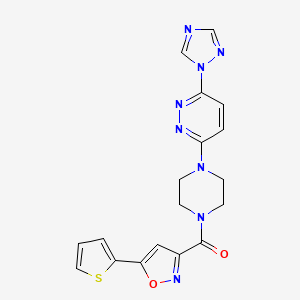

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Beschreibung

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a heterocyclic small molecule featuring a piperazine core linked to a pyridazine-triazole moiety and a 5-(thiophen-2-yl)isoxazole ketone group. This structure combines multiple pharmacologically relevant heterocycles:

- Pyridazine-triazole: A nitrogen-rich scaffold known for hydrogen-bonding interactions, often leveraged in kinase inhibitors and antimicrobial agents.

- Piperazine: A flexible linker that improves metabolic stability and modulates physicochemical properties.

While specific experimental data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, its structural analogs, such as 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 1797563-72-4, molecular weight 355.4 g/mol), highlight the importance of substituent effects on bioactivity .

Eigenschaften

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N8O2S/c27-18(13-10-14(28-23-13)15-2-1-9-29-15)25-7-5-24(6-8-25)16-3-4-17(22-21-16)26-12-19-11-20-26/h1-4,9-12H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRXWBXWPSPQCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=NOC(=C4)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone has emerged as a significant subject of study in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure integrates multiple pharmacophores that contribute to its biological activity:

- Triazole : Known for antifungal and antibacterial properties.

- Pyridazine : Associated with various biological activities.

- Piperazine : Enhances solubility and bioavailability in drug design.

- Isoxazole and Thiophene : Known for their roles in modulating biological interactions.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial properties. A systematic evaluation of derivatives has shown promising activity against various bacterial strains.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole-Pyridazine Derivative | E. coli | 15 μg/mL |

| Triazole-Pyridazine Derivative | S. aureus | 10 μg/mL |

A study demonstrated that modifications to the triazole-pyridazine structure significantly enhanced antibacterial efficacy, particularly against Bacillus subtilis and Candida albicans .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Research indicates that triazole derivatives can inhibit pro-inflammatory cytokines in vitro. For instance, a related compound demonstrated a dose-dependent reduction in nitric oxide production in cellular models of inflammation, highlighting the role of the triazole moiety in modulating inflammatory pathways .

Anticancer Activity

Studies have shown that similar compounds can induce apoptosis in cancer cells. For example:

- A derivative with a similar structure inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .

Case Study 1: Antimicrobial Evaluation

A systematic evaluation of a series of triazole-pyridazine compounds revealed that specific modifications significantly enhanced their antibacterial efficacy. The presence of hydrophobic groups was correlated with increased activity against resistant strains such as Staphylococcus aureus .

Case Study 2: Anti-inflammatory Mechanism

In a cellular model of inflammation, a related compound demonstrated significant inhibition of nitric oxide production, suggesting that the triazole moiety plays a crucial role in modulating inflammatory pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Structural Differences

Hypothetical Property Implications

Electronic Effects: The isoxazole-thiophene group in the target compound introduces additional electronegative atoms (O, N) compared to the analog’s simpler thiophene-ethanone. This may enhance polar interactions with biological targets, such as enzymes or receptors.

Solubility and Lipophilicity :

- The isoxazole’s oxygen and nitrogen atoms may increase aqueous solubility relative to the analog’s sulfur-dominated thiophene system.

- However, the larger molecular weight of the target compound could offset this advantage, reducing membrane permeability.

Biological Activity :

- Analogs with pyridazine-triazole-piperazine scaffolds are frequently explored for kinase inhibition (e.g., JAK2, EGFR) due to their ATP-competitive binding . The target compound’s isoxazole-thiophene group may broaden its selectivity profile.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.